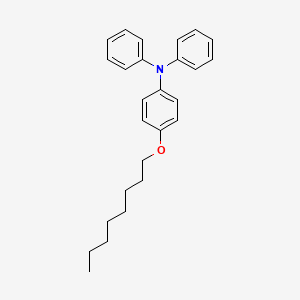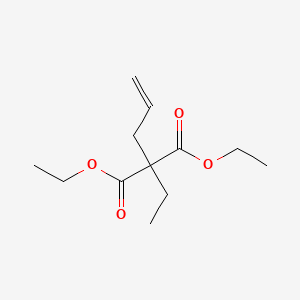
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the hydroxyphenyl and methyl groups in the structure can influence the compound’s reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. Common synthetic routes include:
Condensation Reaction: Reacting 2-hydroxyacetophenone with methylhydrazine under acidic or basic conditions to form the desired pyrazolone.
Cyclization: Using catalysts such as acids or bases to promote the cyclization of intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For small-scale production, batch reactors are used where the reactants are mixed and allowed to react over a specific period.
Continuous Flow Reactors: For large-scale production, continuous flow reactors can be employed to ensure a steady production rate and consistent product quality.
化学反応の分析
Types of Reactions
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrazolone ring can be reduced under specific conditions to form dihydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazolone moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Acids or bases to facilitate cyclization and substitution reactions.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydropyrazolone derivatives.
Substitution Products: Various substituted pyrazolones depending on the reagents used.
科学的研究の応用
1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one has several applications in scientific research, including:
Medicinal Chemistry: Used as a scaffold for developing anti-inflammatory, analgesic, and antipyretic drugs.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Used in the synthesis of dyes, pigments, and other organic compounds.
作用機序
The mechanism of action of 1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and lead to the observed biological effects.
類似化合物との比較
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-methyl-: Lacks the hydroxyphenyl group, which may result in different reactivity and biological activity.
3H-Pyrazol-3-one, 2,4-dihydro-2-(4-hydroxyphenyl)-5-methyl-: The hydroxy group is positioned differently, which can influence its chemical properties and interactions.
Uniqueness
The presence of the hydroxyphenyl group at the 2-position and the methyl group at the 5-position makes 1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one unique
特性
CAS番号 |
19685-20-2 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
2-(2-hydroxyphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-10(14)12(11-7)8-4-2-3-5-9(8)13/h2-5,13H,6H2,1H3 |
InChIキー |
RTNRIGKGQLASIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(6-Chloro-2-pyrazinyl)-octahydro-2H-pyrido [1,2-a]pyrazine](/img/structure/B8657320.png)

